molecular formula C12H10ClN3O2S2 B11783477 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B11783477
M. Wt: 327.8 g/mol
InChI Key: JVXBHHLYXIRIKD-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound that features a thieno[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves the formation of the thieno[2,3-c]pyrazole core followed by the introduction of the 3-chlorophenyl and methylsulfonyl groups. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the thieno[2,3-c]pyrazole core.

    Substitution Reactions: Introduction of the 3-chlorophenyl group can be achieved through nucleophilic aromatic substitution.

    Sulfonylation: The methylsulfonyl group is introduced using sulfonylation reactions, often employing reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.

    Substitution: The compound can participate in substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic core can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine: This compound shares a similar pyrazole core but differs in the substituents attached to the core.

    Thieno[2,3-c]pyrazole Derivatives: Other derivatives of thieno[2,3-c]pyrazole may have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C12H10ClN3O2S2

Molecular Weight

327.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C12H10ClN3O2S2/c1-20(17,18)12-8(6-3-2-4-7(13)5-6)9-10(14)15-16-11(9)19-12/h2-5H,1H3,(H3,14,15,16)

InChI Key

JVXBHHLYXIRIKD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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